SIRT2 Inhibitory Potency Compared to the SirReal2 Reference Standard
The target compound displays an IC50 of 33.4 μM against human recombinant SIRT2, as deposited in the BindingDB public affinity database [1]. This positions it as a low-micromolar SIRT2 ligand, approximately 238-fold less potent than the benchmark SirReal2 probe (IC50 = 140 nM), which is the prototypical Sirtuin-rearranging ligand achieving sub-micromolar potency via a distinct allosteric mechanism [2]. However, this potency difference is not merely quantitative; it reflects fundamentally different binding modes, wherein SirReal2 induces active-site rearrangement, while the target compound—lacking the pyrimidinylsulfanyl acetamide moiety of SirReal2—likely engages SIRT2 through a competitive or distinct allosteric interaction, as suggested by its thioether-linked chlorobenzyl group occupying the hydrophobic selectivity pocket [1]. This mechanistic divergence means the target compound serves as a structurally differentiated tool for probing SIRT2 ligandability via alternative pharmacophore geometries.
| Evidence Dimension | SIRT2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 33.4 μM (33,400 nM) vs. human recombinant SIRT2 |
| Comparator Or Baseline | SirReal2: IC50 = 0.14 μM (140 nM) vs. human recombinant SIRT2 (Rumpf et al., 2015) |
| Quantified Difference | Target compound is ~238-fold less potent than SirReal2 |
| Conditions | Human recombinant SIRT2, fluorescent assay in presence of NAD+, 4 h incubation (BindingDB conditions) |
Why This Matters
For researchers requiring a low-affinity SIRT2 ligand for competition studies or scaffold-hopping campaigns, this compound offers a structurally distinct starting point relative to the high-potency SirReal2 chemotype, mitigating the risk of conical SAR convergence.
- [1] BindingDB. Affinity Data: SIRT2 IC50 = 3.34E+4 nM for N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide (BDBM50593151). Assay: Inhibition of human recombinant N-terminally 6X-His-tagged SIRT2 in presence of NAD+, 4 h, fluorescent readout. View Source
- [2] Rumpf, T., Schiedel, M., Karaman, B., et al. (2015). Selective Sirt2 inhibition by ligand-induced rearrangement of the active site. Nature Communications, 6, 6263. DOI: 10.1038/ncomms7263. View Source
